![molecular formula C21H44O4Si2 B008892 Bis[tert-butyl(dimethyl)silyl] azelaate CAS No. 104255-97-2](/img/structure/B8892.png)
Bis[tert-butyl(dimethyl)silyl] azelaate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[tert-butyl(dimethyl)silyl] azelaate is a chemical compound with the molecular formula C28H58O2Si2. It is commonly used in scientific research as a reagent in organic synthesis.
Mecanismo De Acción
Bis[tert-butyl(dimethyl)silyl] azelaate works by reacting with hydroxyl groups in organic compounds to form a silyl ether. This reaction protects the hydroxyl group from further reactions during chemical reactions. The silyl ether can be removed by the addition of an acid, which regenerates the original hydroxyl group.
Efectos Bioquímicos Y Fisiológicos
Bis[tert-butyl(dimethyl)silyl] azelaate does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[tert-butyl(dimethyl)silyl] azelaate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also easy to handle and has a low toxicity. However, it has some limitations as well. It is not soluble in water, which limits its use in aqueous reactions. It also requires the use of an acid to remove the silyl ether, which can be an additional step in the synthesis process.
Direcciones Futuras
There are several future directions for the use of Bis[tert-butyl(dimethyl)silyl] azelaate in scientific research. One area of interest is the development of new synthetic routes that use this reagent. Another area of interest is the use of Bis[tert-butyl(dimethyl)silyl] azelaate in the synthesis of new compounds with potential biological activity. Additionally, there is interest in using this reagent in the development of new materials with unique properties. Overall, Bis[tert-butyl(dimethyl)silyl] azelaate has the potential to be a valuable tool in organic synthesis and scientific research.
Métodos De Síntesis
Bis[tert-butyl(dimethyl)silyl] azelaate can be synthesized by reacting azelaic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction yields the desired compound as a colorless liquid.
Aplicaciones Científicas De Investigación
Bis[tert-butyl(dimethyl)silyl] azelaate is commonly used as a reagent in organic synthesis. It is used to protect hydroxyl groups in organic compounds during chemical reactions. This reagent is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids.
Propiedades
Número CAS |
104255-97-2 |
|---|---|
Nombre del producto |
Bis[tert-butyl(dimethyl)silyl] azelaate |
Fórmula molecular |
C21H44O4Si2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
bis[tert-butyl(dimethyl)silyl] nonanedioate |
InChI |
InChI=1S/C21H44O4Si2/c1-20(2,3)26(7,8)24-18(22)16-14-12-11-13-15-17-19(23)25-27(9,10)21(4,5)6/h11-17H2,1-10H3 |
Clave InChI |
VVOJIMXLEIRYGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Sinónimos |
Nonanedioic acid, bis(tert-butyldimethylsilyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



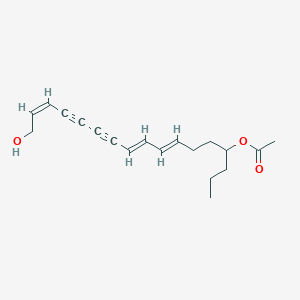
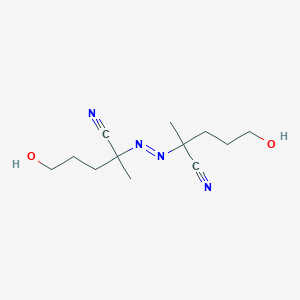
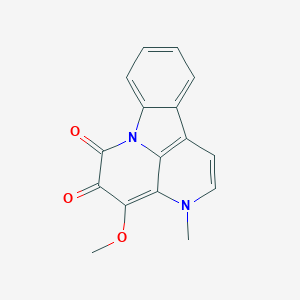
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
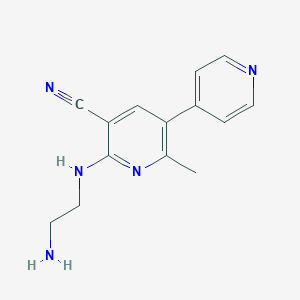
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)



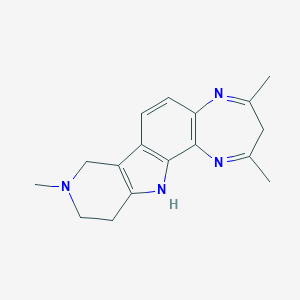
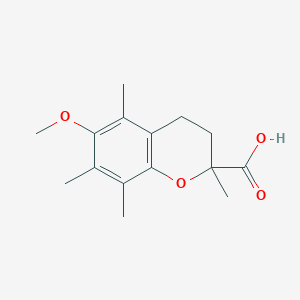
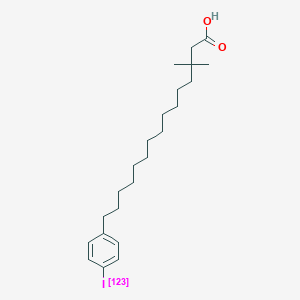
![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)